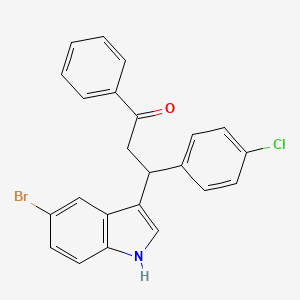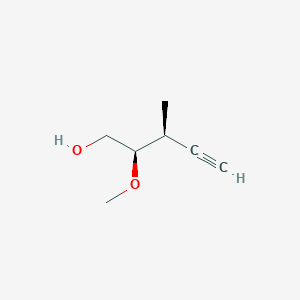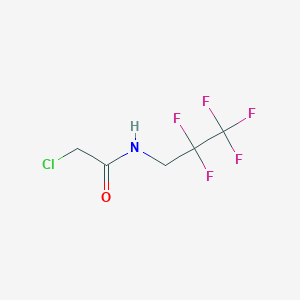![molecular formula C13H19NO3 B14190819 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is an organic compound with a complex structure that includes both phenolic and imidoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the ethoxylation of phenol to form 5-ethoxyphenol. This intermediate is then subjected to a series of reactions including butylation and imidoylation to introduce the C-butyl and N-hydroxycarbonimidoyl groups, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imidoyl group may produce amines.
Applications De Recherche Scientifique
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Preliminary studies suggest it may have therapeutic potential due to its antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the imidoyl group may interact with enzymes and proteins, modulating their activity. These interactions can influence cellular pathways and biological processes, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-4-methoxyphenol
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-methylphenol
- 2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-3-ethoxyphenol
Uniqueness
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The ethoxy group at the 5-position, in particular, may confer distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol |
InChI |
InChI=1S/C13H19NO3/c1-3-5-6-12(14-16)11-8-7-10(17-4-2)9-13(11)15/h7-9,15-16H,3-6H2,1-2H3/b14-12+ |
Clé InChI |
IDYTWXCNILJOLX-WYMLVPIESA-N |
SMILES isomérique |
CCCC/C(=N\O)/C1=C(C=C(C=C1)OCC)O |
SMILES canonique |
CCCCC(=NO)C1=C(C=C(C=C1)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)

![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)


![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)

![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)


